1-[3-(Aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one
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Overview
Description
1-[3-(Aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique azetidine ring structure, which is a four-membered nitrogen-containing ring, and a fluorine atom, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor to form the azetidine ring, followed by the introduction of the fluorine atom and the aminomethyl group. The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes that can be adapted to large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The fluorine atom and the aminomethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1-[3-(Aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its effects on different biological targets.
Industry: The compound’s properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(Aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, while the azetidine ring can influence its overall stability and reactivity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
S-pregabalin: A structural analog with an aminomethyl group, used as an anticonvulsant drug.
1,3,5-Tris[(4-(substituted-aminomethyl)phenoxy)methyl]benzene: A compound with similar aminomethyl functionality, studied for its antimalarial properties.
Uniqueness
1-[3-(Aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one stands out due to its unique combination of an azetidine ring and a fluorine atom, which confer distinct chemical and biological properties. This makes it a versatile compound for various research applications and potential therapeutic uses.
Properties
IUPAC Name |
1-[3-(aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15FN2O/c1-6(2)7(12)11-4-8(9,3-10)5-11/h6H,3-5,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSVRVKUQPXJDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CC(C1)(CN)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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